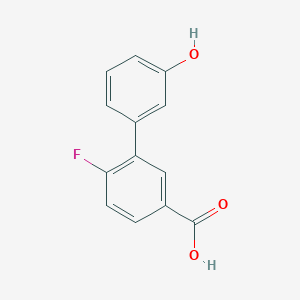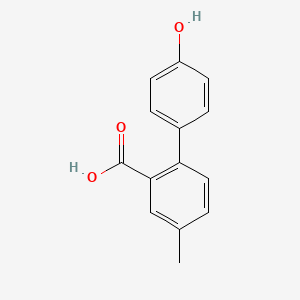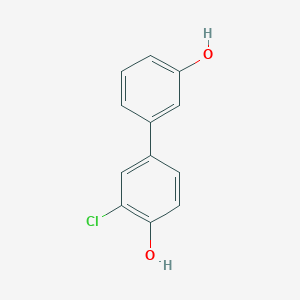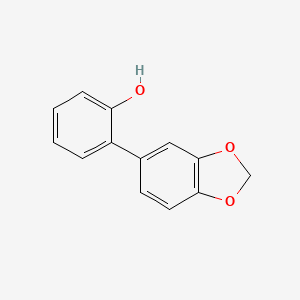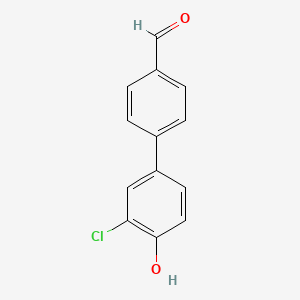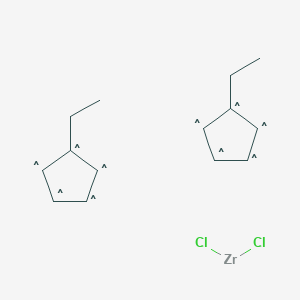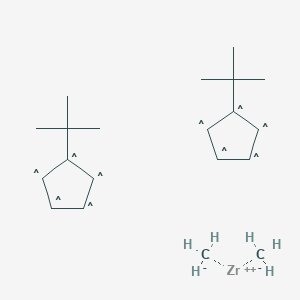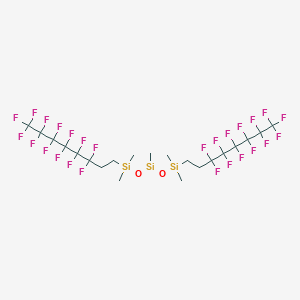
Titanium trimethacrylate methoxyethoxythoxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Titanium trimethacrylate methoxyethoxythoxide is a titanium-based organometallic compound. It is known for its unique chemical properties and is widely used in various industrial and scientific applications. The compound is characterized by its ability to form strong bonds with organic and inorganic materials, making it a valuable component in the synthesis of advanced materials.
准备方法
Synthetic Routes and Reaction Conditions: Titanium trimethacrylate methoxyethoxythoxide is typically synthesized through the reaction of titanium tetrachloride with methacrylic acid and methoxyethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
TiCl4+3CH2=C(CH3)COOH+CH3OCH2CH2OH→Ti(OCH2CH2OCH3)(O2CCH2C(CH3)=CH2)3+4HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and purity, and the product is often purified through distillation or recrystallization.
化学反应分析
Types of Reactions: Titanium trimethacrylate methoxyethoxythoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: The methoxyethoxy groups can be substituted with other ligands, leading to the formation of new titanium complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Ligands such as phosphines and amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Titanium dioxide (TiO₂)
Reduction: Lower oxidation state titanium compounds
Substitution: Various titanium-ligand complexes
科学研究应用
Titanium trimethacrylate methoxyethoxythoxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in polymerization reactions and as a precursor for the synthesis of titanium-containing polymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential in cancer treatment as a component of targeted drug delivery systems.
Industry: Used in the production of advanced materials, such as coatings and composites, due to its strong bonding capabilities.
作用机制
The mechanism of action of titanium trimethacrylate methoxyethoxythoxide involves its ability to form strong bonds with various substrates. The compound interacts with molecular targets through coordination bonds, leading to the formation of stable complexes. These interactions are facilitated by the presence of methacrylate and methoxyethoxy groups, which enhance the compound’s reactivity and stability.
相似化合物的比较
Titanium trimethacrylate methoxyethoxythoxide can be compared with other titanium-based compounds, such as:
Titanium tetraisopropoxide: Used as a precursor for titanium dioxide synthesis.
Titanium tetrabutoxide: Commonly used in the production of titanium-based coatings.
Titanium diisopropoxide bis(acetylacetonate): Used as a catalyst in various organic reactions.
Uniqueness: this compound is unique due to its combination of methacrylate and methoxyethoxy groups, which provide enhanced reactivity and stability compared to other titanium compounds. This makes it particularly valuable in applications requiring strong bonding and stability.
属性
IUPAC Name |
2-(2-methoxyethoxy)ethanol;2-methylprop-2-enoic acid;titanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3.3C4H6O2.Ti/c1-7-4-5-8-3-2-6;3*1-3(2)4(5)6;/h6H,2-5H2,1H3;3*1H2,2H3,(H,5,6); |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLIIBHBDCBSES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)O.COCCOCCO.[Ti] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O9Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


